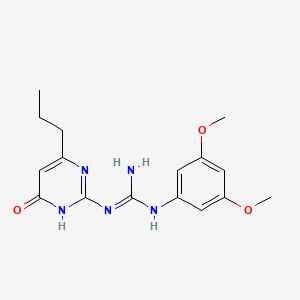![molecular formula C21H21NO7 B11043119 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043119.png)
3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-methyl-anthraquinone: is a derivative of anthraquinone, a class of organic compounds with a characteristic quinone structure. It features hydroxyl groups and methoxy substituents, making it a fascinating molecule for various applications.
Preparation Methods
Synthetic Routes: The synthesis of 1-hydroxy-3-methyl-anthraquinone involves several methods, including:
Friedel-Crafts acylation: Acylation of anthraquinone with an appropriate acid chloride or anhydride.
Reductive methods: Reduction of anthraquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation of 1,3-dihydroxyanthraquinone: Conversion of 1,3-dihydroxyanthraquinone to the desired compound.
Industrial Production: Industrial production methods typically employ large-scale reactions, optimizing yield and efficiency. specific details regarding industrial processes for this compound are scarce.
Chemical Reactions Analysis
Reactions:
Oxidation: It can undergo oxidation reactions, converting the hydroxyl groups to ketones or other functional groups.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions at the aromatic rings.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields 1,3-dihydroxyanthraquinone, while oxidation produces the desired compound.
Scientific Research Applications
1-Hydroxy-3-methyl-anthraquinone: finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: Studying redox processes and enzyme inhibition.
Medicine: Investigating potential therapeutic properties.
Industry: Dye intermediates and colorants.
Mechanism of Action
The compound’s mechanism of action involves interactions with cellular components, affecting redox balance, enzyme activity, and signaling pathways. Further research is needed to elucidate specific targets.
Comparison with Similar Compounds
While 1-hydroxy-3-methyl-anthraquinone shares similarities with other anthraquinones, its unique combination of functional groups sets it apart. Similar compounds include anthraquinone derivatives like 1,3-dihydroxyanthraquinone and 1,8-dihydroxyanthraquinone .
Properties
Molecular Formula |
C21H21NO7 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4Z)-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO7/c1-28-14-5-3-4-13(10-14)19(25)17-18(22(8-9-23)21(27)20(17)26)12-6-7-15(24)16(11-12)29-2/h3-7,10-11,18,23-25H,8-9H2,1-2H3/b19-17- |
InChI Key |
ZNPDLIRVLCBILM-ZPHPHTNESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-bromothiophen-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043045.png)
![4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B11043053.png)
![N-[1-(2-Thienyl)butyl]acrylamide](/img/structure/B11043060.png)


![1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043077.png)
![2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B11043088.png)


![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide](/img/structure/B11043102.png)
![1-Nitro-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11043113.png)
![3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043127.png)
![2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11043141.png)
![Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate](/img/structure/B11043147.png)
